molecular formula C19H17N5O4 B2921710 1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097923-11-8

1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

Cat. No.: B2921710
CAS No.: 2097923-11-8
M. Wt: 379.376
InChI Key: UKWREFPOTHLFJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the formation of the benzofuran, triazolopyrimidine, and azetidine rings. Researchers have explored various synthetic routes, such as multicomponent reactions or cyclization strategies. Detailed synthetic protocols can be found in relevant literature .

Scientific Research Applications

Triazolopyrimidines Research Applications

Triazolopyrimidines, which share a structural resemblance with the query compound, have been studied for their diverse biological activities. For example, triazolopyrimidines have shown potential as antimicrobial and antitumor agents, reflecting a broad interest in medicinal and pharmaceutical chemistry. The synthesis of novel triazolopyrimidine derivatives has been pursued to evaluate their biological efficacy, including antimicrobial and antitumor activities (Said et al., 2004). This suggests that similar compounds could be synthesized and studied for potential therapeutic applications.

Azetidines in Drug Discovery

Azetidines are a class of organic compounds characterized by a four-membered ring structure that includes a nitrogen atom. Research into azetidines has highlighted their utility in drug discovery, particularly as building blocks for synthesizing more complex molecules with biological activity. Azetidines have been utilized in the synthesis of derivatives with potential applications as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment (Habernickel, 2001). This showcases the versatility of azetidines in developing therapeutics with specific receptor targets.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-11-6-16(24-19(22-11)20-10-21-24)27-13-8-23(9-13)18(25)15-7-12-4-3-5-14(26-2)17(12)28-15/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWREFPOTHLFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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